Cas no 852410-96-9 (1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide)
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide
- AKOS021636058
- BS-4387
- CJB41096
- Z33545417
- SR-01000066173-1
- SR-01000066173
- STK227247
- CS-0296689
- 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- MFCD06674052
- AKOS000662198
- 852410-96-9
- 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
-
- Inchi: 1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17)
- InChI Key: SQCUMQJOYNUQMF-UHFFFAOYSA-N
- SMILES: O=C1CC(C(N)=O)CN1C1C=CC(CC)=CC=1
Computed Properties
- Exact Mass: 232.121177757Da
- Monoisotopic Mass: 232.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 63.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 552.4±49.0 °C at 760 mmHg
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572248-10mg |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572248-50mg |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E572248-100mg |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | 100mg |
$ 185.00 | 2022-06-05 | ||
| Chemenu | CM526358-1g |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | 97% | 1g |
$343 | 2023-01-01 | |
| Key Organics Ltd | BS-4387-1MG |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4387-5MG |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4387-10MG |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4387-20MG |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | BS-4387-50MG |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4387-100MG |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
852410-96-9 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Suppliers
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Introduction to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 852410-96-9) and Its Emerging Applications in Chemical Biology
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, identified by the CAS number 852410-96-9, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyrrolidine core modified with an ethylphenyl group and an amide functionality, exhibits a unique combination of chemical properties that make it a promising candidate for various biological applications. The 5-oxopyrrolidine moiety introduces a reactive site, enabling further derivatization and functionalization, which is crucial for designing novel bioactive molecules.
The 1-(4-Ethylphenyl) substituent contributes to the compound's lipophilicity, enhancing its ability to interact with biological targets such as proteins and enzymes. This feature is particularly valuable in drug discovery, where optimal solubility and membrane permeability are critical for efficacy. The 3-carboxamide group provides a site for hydrogen bonding and further chemical modifications, allowing researchers to tailor the molecule's properties for specific applications.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide and biological targets. Studies have demonstrated that the compound can bind to various protein receptors with high affinity, making it a potential lead compound for developing therapeutic agents. For instance, preliminary docking studies suggest that it may interact with enzymes involved in metabolic pathways, offering insights into its potential role in modulating these processes.
In addition to its pharmacological potential, 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promise in materials science applications. The unique structural motifs present in this compound make it an excellent candidate for designing functional materials with tailored properties. Researchers have explored its use in developing novel polymers and coatings that exhibit enhanced stability and biocompatibility. These materials could find applications in medical devices, drug delivery systems, and tissue engineering.
The synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide presents both challenges and opportunities for chemists. The presence of multiple reactive sites requires careful optimization of reaction conditions to achieve high yields and purity. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently.
One of the most exciting aspects of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a scaffold for drug discovery. By modifying its structure through strategic substitutions, researchers can generate libraries of derivatives with diverse biological activities. This approach has been successfully applied in high-throughput screening campaigns to identify novel compounds with therapeutic potential. The versatility of this scaffold makes it an attractive choice for medicinal chemists seeking to develop new treatments for various diseases.
The compound's interaction with biological systems has also been studied using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide valuable insights into its molecular structure and dynamics, helping researchers understand how it behaves within a biological context. Such information is crucial for optimizing its pharmacological properties and improving its efficacy as a therapeutic agent.
Future research directions for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide include exploring its role in modulating neurological pathways. Preliminary data suggest that it may interact with receptors involved in cognitive function and mood regulation, making it a candidate for treating conditions such as depression and anxiety. Additionally, studies are underway to investigate its potential as an anti-inflammatory agent, given its ability to modulate enzymatic activity associated with inflammatory responses.
The development of new synthetic routes for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is another area of active investigation. Researchers are focusing on greener methodologies that minimize waste and reduce environmental impact while maintaining high yields. Such efforts align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
In conclusion,1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 852410-96-9) is a multifaceted compound with significant potential in both chemical biology and materials science. Its unique structural features make it an excellent candidate for drug discovery, material design, and industrial applications. As research continues to uncover new uses for this molecule,1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is poised to play a crucial role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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